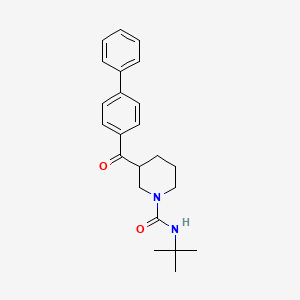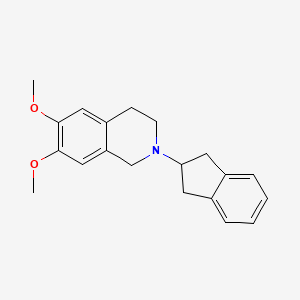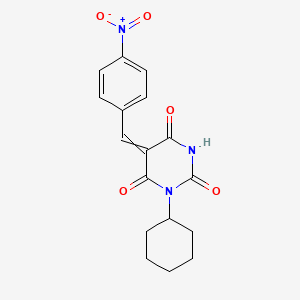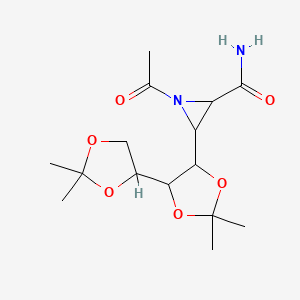![molecular formula C17H28N2O4 B6136235 2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of cyclohexanecarboxylic acid and is synthesized using a specific method.
Scientific Research Applications
CPCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CPCA has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, thereby reducing inflammation and pain.
In drug discovery, CPCA has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. For example, CPCA has been used as a precursor for the synthesis of a series of 2,5-disubstituted pyrroles, which have been found to exhibit potent anticancer activity.
In material science, CPCA has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CPCA has been found to form stable MOFs with various metal ions, including copper, zinc, and cobalt.
Mechanism of Action
The mechanism of action of CPCA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are involved in the production of prostaglandins, which are lipid mediators that play a key role in inflammation and pain. By inhibiting the activity of COX enzymes, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPCA has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce fever and edema. In addition, CPCA has been found to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
CPCA has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It exhibits potent pharmacological activity, making it a useful tool for studying the mechanisms of inflammation and pain. However, CPCA also has some limitations. It is relatively unstable and can decompose under certain conditions, such as exposure to light and air. In addition, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for CPCA research. One area of interest is the development of novel CPCA derivatives with improved pharmacological properties. For example, CPCA derivatives with increased solubility and stability could be developed for use in drug discovery and medicinal chemistry. Another area of interest is the study of CPCA in combination with other drugs or therapeutic agents. For example, CPCA could be used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic effects. Finally, the use of CPCA in the development of novel materials, such as MOFs, could also be explored in the future.
Synthesis Methods
The synthesis of CPCA involves the reaction of cyclohexanecarboxylic acid with 3-cyclohexylpropanoyl hydrazide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces a hydrazide derivative of cyclohexanecarboxylic acid, which is then treated with phosgene to form CPCA. The overall yield of the synthesis process is approximately 50%.
properties
IUPAC Name |
2-[(3-cyclohexylpropanoylamino)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(22)23/h12-14H,1-11H2,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPOIFBNAFDZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NNC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)


![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)




![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)